4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol
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Overview
Description
4-({2-Azabicyclo[221]heptan-2-yl}methyl)oxan-4-ol is a complex organic compound featuring a bicyclic structure with both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce functional groups, such as ketones or aldehydes, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure but lacks the nitrogen atom.
7-Oxabicyclo[2.2.1]heptane: Similar structure but with different functional groups.
Uniqueness
4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol is unique due to its combination of nitrogen and oxygen atoms within a bicyclic framework. This structural feature provides unique chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(3-5-15-6-4-12)9-13-8-10-1-2-11(13)7-10/h10-11,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUNWORUCNMERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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